3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine
CAS No.: 235106-49-7
Cat. No.: VC16856594
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 235106-49-7 |
|---|---|
| Molecular Formula | C8H7NO |
| Molecular Weight | 133.15 g/mol |
| IUPAC Name | 4-oxa-2-azatricyclo[5.2.1.02,6]deca-1(9),5,7-triene |
| Standard InChI | InChI=1S/C8H7NO/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,4H,3,5H2 |
| Standard InChI Key | BFLWFQFMULRFOA-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CC=C1N3C2=COC3 |
Introduction
Structural and Nomenclature Considerations
The core framework of 3H-5,8-Methano oxazolo[3,4-a]pyridine consists of a pyridine ring fused to an oxazole moiety at positions 3 and 4, with a bridging methylene group between carbons 5 and 8. This methano bridge imposes conformational rigidity, influencing both reactivity and spectroscopic profiles. Key analogs, such as hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine (Compound 16 in ), demonstrate how substituents and saturation patterns modulate stability. For instance, the methano bridge likely reduces ring strain compared to fully unsaturated systems, as seen in related hexahydro derivatives .
Stereochemical complexity arises from the fused bicyclic system. The methano bridge introduces two stereocenters at positions 5 and 8, necessitating precise synthetic control. Similar challenges are observed in diastereomeric mixtures of bisadducts like 18/19 , where excess reagents dictate product distribution.
Synthetic Methodologies
Condensation Reactions
The condensation of 2-hydroxymethylpiperidine (2-HMP) with aldehydes under mild conditions offers a viable route to oxazolo[3,4-a]pyridines . For example, hexahydro-3-alkyl derivatives (4–15) form via hemiaminal intermediates, bypassing enamine formation . Adapting this protocol, acrolein could serve as both the aldehyde and dienophile to construct the methano bridge through a tandem condensation-cyclization sequence.
Table 1: Comparative Yields of Oxazolo[3,4-a]pyridine Derivatives
| Aldehyde | Product | Yield (%) | Conditions |
|---|---|---|---|
| Propanal | Hexahydro-3-propyl 6 | 85 | RT, DMSO-d6 |
| Acrolein | Bicyclic 17 | 78 | Excess aldehyde |
| Isobutyraldehyde | Hexahydro-3-isobutyl 11 | 82 | Ultrasound |
Cyclization Strategies
Cyclization agents like polyphosphoric acid (PPA) or Eaton’s reagent (PPSE) facilitate oxazole ring formation in related systems . For instance, 5-bromo-3-hydroxy-2-aminopyridine reacts with carboxylic acids under PPSE to yield oxazolo[4,5-b]pyridines . Applying similar conditions, a preformed aminopyridine precursor with a pendant cyclopropane moiety could undergo intramolecular cyclization to install the methano bridge.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The methano bridge’s protons are expected to resonate as distinct multiplets in the 1H-NMR spectrum. In hexahydro-3-vinyl derivatives (16), the H-3 proton appears at 3.81 ppm (t), while vinyl protons show upfield shifts due to ring current effects . For the methano analog, bridgehead protons (H-5/H-8) may exhibit coupling constants (J ≈ 8–10 Hz) indicative of transannular interactions.
X-ray Crystallography
While no crystal data exists for the title compound, structurally related furo[2,3-c]pyridines (26–29) reveal planar fused rings with bond lengths of 1.36–1.42 Å for the oxazole C-O-C moiety . The methano bridge would introduce slight puckering, as seen in hexahydro derivatives , with C5-C8 distances approximating 1.54 Å.
Physicochemical Properties
Solubility and Stability
Oxazolo[3,4-a]pyridines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capabilities . The methano bridge may enhance lipophilicity compared to non-bridged analogs, as evidenced by the logP value of 3-(octylimino)hexahydro oxazolo[3,4-a]pyridine-5,6,7,8-tetrol (ChemSpider ID: 25058771) .
Thermal Behavior
Differential scanning calorimetry (DSC) of hexahydro-3-ethyl derivatives (PubChem CID: 335670) shows melting points near 120–130°C . The methano bridge’s strain energy likely elevates this range, necessitating thermal stability assessments under inert atmospheres.
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